Xyloketal D
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Overview
Description
Xyloketal D is a natural product found in Xylaria with data available.
Scientific Research Applications
Xyloketal D is a compound isolated from the mangrove fungus Xylaria sp. and has drawn scientific interest due to its unique structure and potential therapeutic applications. Below are key research findings related to the applications of this compound, excluding information about drug use, dosage, and side effects, as per the requirements.
Biochemical Properties and Synthesis
- This compound is part of a series of unique metabolites known as xyloketals, which include xyloketals A, B, C, D, and E, derived from mangrove fungus Xylaria sp. (Lin et al., 2001).
- The total synthesis of (+)-xyloketal D has been achieved, confirming its absolute configuration and facilitating further studies on its properties and applications (Krohn & Riaz, 2004).
Neuroprotective Effects
- This compound, along with other xyloketals, has shown neuroprotective properties in models of Parkinson's disease, where it protected against neurotoxicity through antioxidant properties (Li et al., 2013).
Antioxidant Activity
- Radical-scavenging activities of xyloketal derivatives, including this compound, have been studied, indicating potential pharmacological properties as antioxidants (Xu et al., 2013).
Potential in Drug Development
- This compound is part of a series of xyloketals that have been evaluated for their bioactivities, including acetylcholine esterase inhibition and antioxidant activity. These properties suggest potential applications in the treatment of diseases like Alzheimer's (Panda & Gooyee, 2020).
Properties
Molecular Formula |
C15H18O4 |
---|---|
Molecular Weight |
262.3 g/mol |
IUPAC Name |
1-[(3R,3aR,9aR)-5-hydroxy-3,9a-dimethyl-2,3,3a,4-tetrahydrofuro[2,3-b]chromen-6-yl]ethanone |
InChI |
InChI=1S/C15H18O4/c1-8-7-18-15(3)12(8)6-11-13(19-15)5-4-10(9(2)16)14(11)17/h4-5,8,12,17H,6-7H2,1-3H3/t8-,12+,15+/m0/s1 |
InChI Key |
IIAGASOFCPRGKH-IBRIGMFSSA-N |
Isomeric SMILES |
C[C@H]1CO[C@]2([C@@H]1CC3=C(O2)C=CC(=C3O)C(=O)C)C |
Canonical SMILES |
CC1COC2(C1CC3=C(O2)C=CC(=C3O)C(=O)C)C |
Synonyms |
xyloketal D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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